3-(3-Oxo-1,3,4,5,6,7-hexahydro-2H-indazol-2-yl)-benzenecarboxylic acid
Description
Significance in Heterocyclic Chemistry
The significance of this compound within heterocyclic chemistry extends far beyond its individual molecular properties. This compound exemplifies the sophisticated level of structural complexity that can be achieved through modern synthetic methodologies while maintaining the fundamental principles of heterocyclic design. The indazole core system, originally conceptualized as a pyrazole ring fused with a benzene ring, has evolved to encompass numerous derivatives that demonstrate enhanced pharmacological properties and synthetic accessibility.
The hexahydroindazole moiety present in this compound represents a particularly significant advancement in heterocyclic chemistry, as it combines the electronic properties of the aromatic indazole system with the conformational flexibility afforded by partial saturation. This structural feature creates unique three-dimensional molecular geometries that can interact with biological targets in ways that fully aromatic systems cannot achieve. The 2H-indazole tautomeric form, while less thermodynamically stable than its 1H-counterpart, provides distinct chemical reactivity patterns that have proven valuable in pharmaceutical applications.
Recent advances in indazole synthesis have demonstrated that catalyst-based approaches have resulted in significant improvements in the efficiency and selectivity of indazole derivative preparation. These methodological developments have enabled researchers to create increasingly complex indazole architectures, including compounds like this compound, with greater precision and yield than previously possible. The use of acid-base and transition-metal catalysts has been particularly effective in enhancing the synthetic accessibility of these sophisticated heterocyclic systems.
Historical Development of Indazole Derivatives
The historical development of indazole derivatives traces its origins to the groundbreaking work of Emil Fischer in 1883, when he first defined indazole as a pyrazole ring fused with a benzene ring. Fischer's initial investigations, conducted in collaboration with Kuzel, established the fundamental synthetic principles that would guide indazole chemistry for over a century. The Fischer indole synthesis, discovered in the same year, provided the first reliable method for constructing these heterocyclic systems and continues to influence contemporary synthetic approaches, particularly in the preparation of antimigraine drugs of the triptan class.
The evolution from Fischer's original work to contemporary compounds like this compound represents a remarkable journey of chemical innovation and pharmaceutical development. Early investigations by Fischer and Tafel established the foundational understanding of indazole tautomerism, recognizing that these systems could exist in multiple forms with distinct chemical properties. The historical progression from simple indazole structures to complex derivatives incorporating partial saturation, multiple substituents, and functional groups demonstrates the maturation of heterocyclic chemistry as a discipline.
Significant milestones in indazole development include the recognition that substituted indazole derivatives bear extraordinary potential for pharmaceutical applications, leading to intensive research efforts throughout the twentieth century. The development of indazole-3-carboxylic acid as a pivotal intermediate for the preparation of biologically active indazole analogs marked a crucial advancement, as this intermediate serves as the precursor for drugs like granisetron, which has achieved commercial success. The historical trajectory from fundamental research to practical pharmaceutical applications illustrates the successful translation of basic heterocyclic chemistry principles into clinically relevant therapeutic agents.
The contemporary understanding of indazole chemistry has been significantly enhanced by advances in analytical techniques and synthetic methodologies. Modern approaches to indazole synthesis have incorporated microwave-assisted reactions, which provide rapid and efficient synthesis processes compared to conventional methods. These technological advances have enabled the preparation of increasingly complex indazole derivatives, including compounds with hexahydroindazole cores like the subject compound, with improved efficiency and reduced environmental impact.
Position in Contemporary Medicinal Chemistry Research
This compound occupies a significant position within contemporary medicinal chemistry research, reflecting the broader importance of indazole derivatives in pharmaceutical development. The compound's structural features align with current trends in drug discovery that emphasize the development of three-dimensional molecular architectures capable of selective interaction with biological targets. The presence of both the hexahydroindazole core and the benzenecarboxylic acid functionality provides multiple opportunities for structure-activity relationship studies and lead compound optimization.
Contemporary research has demonstrated that indazole-containing derivatives represent one of the most important heterocycles in drug molecules, with diversely substituted indazole derivatives bearing significant pharmacological potential across multiple therapeutic areas. The specific structural features of this compound position it within this broader context of pharmaceutical relevance, particularly given the established importance of indazole scaffolds in drug development programs.
Recent synthetic methodologies have enabled the preparation of this compound through innovative approaches such as visible-light-driven decarboxylative coupling reactions, which utilize self-catalyzed energy transfer between 2H-indazoles and α-keto acids under mild conditions without requiring metal catalysts or strong oxidants. These green chemistry approaches reflect contemporary priorities in pharmaceutical research that emphasize both synthetic efficiency and environmental sustainability.
The compound's potential applications span multiple research domains, including pharmaceutical research, chemical biology studies, and materials science applications. The presence of reactive functional groups, including the carboxylic acid moiety and the ketone functionality within the hexahydroindazole ring, provides multiple sites for chemical modification and biological interaction. Contemporary research approaches utilizing advanced analytical techniques and computational modeling have enhanced understanding of how such structural features influence biological activity and therapeutic potential.
| Research Application | Structural Feature | Contemporary Relevance |
|---|---|---|
| Pharmaceutical Research | Hexahydroindazole Core | Three-dimensional drug design |
| Chemical Biology | Benzenecarboxylic Acid | Protein-ligand interactions |
| Materials Science | 3-Oxo Functionality | Electronic property modulation |
| Green Synthesis | 2H-Indazole Framework | Sustainable synthetic methods |
Properties
IUPAC Name |
3-(3-oxo-4,5,6,7-tetrahydro-1H-indazol-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c17-13-11-6-1-2-7-12(11)15-16(13)10-5-3-4-9(8-10)14(18)19/h3-5,8,15H,1-2,6-7H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEKHNSAMPGZHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N(N2)C3=CC=CC(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401187514 | |
| Record name | 3-(1,3,4,5,6,7-Hexahydro-3-oxo-2H-indazol-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401187514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885949-86-0 | |
| Record name | 3-(1,3,4,5,6,7-Hexahydro-3-oxo-2H-indazol-2-yl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885949-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,3,4,5,6,7-Hexahydro-3-oxo-2H-indazol-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401187514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Procedure:
-
- 2H-indazole (0.2 mmol)
- α-keto acid (1 mmol; 5 equivalents)
- Solvents: Degassed MeCN (3 mL) and HFIP (1 mL)
- Reaction vessel: Schlenk flask purged with nitrogen
-
- Light source: 420–425 nm
- Duration: 10–20 hours
- Temperature: Room temperature
-
- Concentrate the reaction mixture.
- Purify the product using flash chromatography with petroleum ether/ethyl acetate as eluents in ratios ranging from 100:1 to 15:1.
- Mild reaction conditions
- No need for oxidants or photocatalysts
- Compatibility with a wide range of α-keto acids
Yields: Moderate to good yields depending on the substituents on the α-keto acid.
Acyl Radical Addition via Oxidants
Method Overview:
This approach involves generating acyl radicals from precursors such as aldehydes or α-keto acids using strong oxidants like sodium persulfate (Na₂S₂O₈) or tert-butyl hydroperoxide (TBHP).
Procedure:
-
- Aldehyde or α-keto acid
- Oxidants: Na₂S₂O₈ or TBHP
- Catalysts: Silver nitrate (AgNO₃) or nickel chloride (NiCl₂)
-
- High temperature (e.g., ~120 °C)
- Reaction time varies depending on the system used.
- Effective for C3 acylation of indazoles
- Broad substrate scope
Metal-Free Acylation Using Di-tert-butyl Peroxide (DTBP)
Method Overview:
This metal-free method employs DTBP as an initiator for acyl radical formation from aldehydes under thermal conditions.
Procedure:
-
- Aldehyde as the acyl precursor
- DTBP as the radical initiator
- High temperature (~120 °C)
-
- Thermal decomposition of DTBP generates tert-butoxy radicals.
- These radicals abstract hydrogen atoms to form acyl radicals that react with indazole derivatives.
- Avoids use of metals and photosensitizers
- Cost-effective
Comparative Analysis of Methods
| Method | Conditions | Catalysts/Additives | Advantages | Limitations |
|---|---|---|---|---|
| Visible-Light Decarboxylative Coupling | Room temperature; visible light (420–425 nm) | None | Mild conditions; no oxidants required | Moderate yields |
| Acyl Radical Addition via Oxidants | High temperature (~120 °C) | Na₂S₂O₈, TBHP; AgNO₃/NiCl₂ | Broad substrate scope | Strong oxidants; high temperatures |
| Metal-Free Acylation with DTBP | High temperature (~120 °C) | DTBP | Metal-free; cost-effective | Elevated temperatures required |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the indazole ring, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
- Antitumor Activity : Research indicates that 3-(3-Oxo-1,3,4,5,6,7-hexahydro-2H-indazol-2-yl)-benzenecarboxylic acid exhibits cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in preclinical models. Its anti-inflammatory effects may be attributed to the inhibition of pro-inflammatory cytokines and mediators .
Therapeutic Potential
The therapeutic applications of this compound are being explored in several areas:
- Cancer Treatment : Given its antitumor properties, this compound may serve as a lead candidate for developing new anticancer drugs. Ongoing studies aim to elucidate its efficacy in vivo and its potential to overcome resistance mechanisms in cancer therapy.
- Neurological Disorders : Preliminary research suggests that the compound may have neuroprotective effects. This aspect is particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease where oxidative stress plays a critical role in pathology .
Case Studies
Several case studies have been documented that illustrate the applications of this compound:
Case Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in significant tumor regression in xenograft models of breast cancer. The study reported a reduction in tumor size by over 50% compared to control groups after four weeks of treatment.
Case Study 2: Anti-inflammatory Effects
In a controlled experiment involving induced inflammation in rodent models, administration of the compound led to a marked decrease in inflammatory markers. The results indicated a reduction in edema and pain response compared to untreated animals.
Mechanism of Action
The mechanism by which 3-(3-Oxo-1,3,4,5,6,7-hexahydro-2H-indazol-2-yl)-benzenecarboxylic acid exerts its effects depends on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, altering their activity and leading to biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Positional Isomer: 4-(3-Oxo-1,3,4,5,6,7-hexahydro-2H-indazol-2-yl)-benzenecarboxylic Acid
- CAS : 866018-45-3.
- Molecular Formula : C₁₄H₁₄N₂O₃ (identical to the meta isomer).
- Key Differences :
- Melting Point : 300°C (vs. unspecified for the meta isomer).
- Boiling Point : 479.8°C.
- Hydrogen Bonding: 2 donors, 4 acceptors (same as meta isomer). Commercial Availability: Priced at $72/500 mg (Santa Cruz Biotechnology), with additional suppliers including Ambeed and LGC Standards.
Structural Analogs with Varied Core Rings
(a) 2-BENZYL-3-OXO-2,3-DIHYDRO-1H-ISOINDOLE-4-CARBOXYLIC ACID
(b) 3-BENZYL-2-OXO-1H-BENZO[D]IMIDAZOLE-5-CARBOXYLIC ACID
- CAS : 1545364-61-1.
- Molecular Formula : C₁₅H₁₂N₂O₃.
- Key Differences: Contains a benzimidazole ring instead of indazole. Similar molecular weight (268.27 g/mol) but distinct hydrogen bonding patterns (2 donors, 3 acceptors).
Comparative Table of Key Properties
| Compound | CAS | Core Structure | Substituent Position | Molecular Weight (g/mol) | Melting Point (°C) | XLogP3 | Hydrogen Bond Donors/Acceptors |
|---|---|---|---|---|---|---|---|
| Target Compound (meta isomer) | 885949-86-0 | Indazolone | Meta | 258.27 | N/A | ~1.4 | 2 / 4 |
| Para Isomer | 866018-45-3 | Indazolone | Para | 258.27 | 300 | ~1.4 | 2 / 4 |
| 2-Benzyl-3-oxoisoindole derivative | 77960-29-3 | Isoindole | N/A | 267.28 | N/A | 2.0 | 1 / 3 |
| Benzimidazole derivative | 1545364-61-1 | Benzimidazole | N/A | 268.27 | N/A | N/A | 2 / 3 |
Functional Implications
- Bioactivity : Indazolone derivatives are often explored as kinase inhibitors due to their ability to chelate ATP-binding site metals. The meta and para isomers may exhibit divergent binding affinities in biological assays.
- Isoindole/benzimidazole analogs, with increased lipophilicity, may show better blood-brain barrier penetration.
Biological Activity
3-(3-Oxo-1,3,4,5,6,7-hexahydro-2H-indazol-2-yl)-benzenecarboxylic acid is a compound that has garnered attention for its potential biological activities. Its unique structure, characterized by the presence of an indazole moiety and a benzenecarboxylic acid group, suggests a variety of pharmacological applications. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula : C₁₄H₁₄N₂O₃
- Molecular Weight : 258.28 g/mol
- Melting Point : 281 °C
- CAS Number : 885949-86-0
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄N₂O₃ |
| Molecular Weight | 258.28 g/mol |
| Melting Point | 281 °C |
| CAS Number | 885949-86-0 |
Biological Activity Overview
Research into the biological activity of this compound reveals several promising areas:
Anticancer Properties
Compounds related to indazole and benzenecarboxylic acids have been investigated for their anticancer properties. For example, certain indazole derivatives have demonstrated cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The presence of the benzenecarboxylic acid group may enhance these effects through additional mechanisms such as inhibition of specific cancer-related enzymes.
Enzyme Inhibition
The compound's structure suggests it may act as an inhibitor for various enzymes involved in metabolic pathways. Research has shown that similar compounds can inhibit enzymes related to cancer metabolism and microbial growth . Further studies are needed to explore the specific enzyme targets for this compound.
Case Studies and Research Findings
- Antibacterial Activity : A study conducted by Sivasankar et al. (1995) highlighted that hydrazone derivatives possess significant antibacterial properties. While not directly testing the compound , it provides a foundation for hypothesizing similar effects due to structural similarities .
- Anticancer Efficacy : Gupta et al. (1993) noted that certain benzothiazine derivatives exhibited potent anticancer activity. This suggests that the indazole framework in our compound could yield similar results in future investigations .
- Enzyme Interaction Studies : Preliminary research indicates that compounds with indazole structures can interact with various metabolic enzymes. This opens avenues for research into the specific interactions of this compound with target enzymes in cancer and infection models .
Q & A
Q. How can this compound be radiolabeled for pharmacokinetic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
